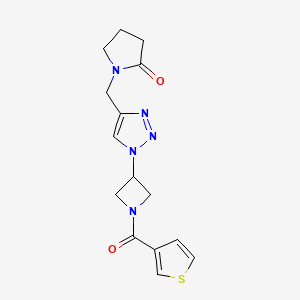

1-((1-(1-(thiophene-3-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Descripción

BenchChem offers high-quality 1-((1-(1-(thiophene-3-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(1-(thiophene-3-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-[[1-[1-(thiophene-3-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2S/c21-14-2-1-4-18(14)6-12-7-20(17-16-12)13-8-19(9-13)15(22)11-3-5-23-10-11/h3,5,7,10,13H,1-2,4,6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGYSTZDYZRVQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-((1-(1-(thiophene-3-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one , with the CAS number 2320854-47-3, is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 248.31 g/mol. The structure includes a pyrrolidine ring, a triazole moiety, and a thiophene carbonyl group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₄OS |

| Molecular Weight | 248.31 g/mol |

| CAS Number | 2320854-47-3 |

The compound is believed to interact with various biological targets, primarily through the inhibition of specific enzymes and pathways involved in cellular processes. Notably, it has shown potential as an inhibitor of glutamate racemase, an enzyme crucial for bacterial cell wall biosynthesis.

Target Enzymes:

- Glutamate Racemase : Inhibition affects bacterial cell wall synthesis.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity :

Studies have shown that derivatives of thiophene-containing compounds possess significant antimicrobial properties. The interaction with glutamate racemase suggests potential applications in treating bacterial infections .

Anticancer Properties :

Preliminary studies have indicated that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated antiproliferative activity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells . The mechanism may involve DNA topoisomerase I inhibition or other pathways leading to apoptosis in cancer cells .

Case Studies

Several studies have evaluated the biological activity of similar thiophene-based compounds:

- Study on Anticancer Activity :

-

Antimicrobial Evaluation :

- Objective : Assess the efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Certain derivatives displayed potent antibacterial activity, suggesting their potential as lead compounds in drug development.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for assessing the bioavailability and therapeutic potential of the compound. Factors such as solubility, stability under physiological conditions, and metabolic pathways are crucial areas of exploration.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing thiophene and triazole moieties exhibit significant antimicrobial properties. The incorporation of the azetidine and pyrrolidine rings in this compound enhances its biological activity, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of similar structures can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains of bacteria .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of various enzymes. For instance, triazole derivatives have been studied for their ability to inhibit monoamine oxidase (MAO), which is crucial in the treatment of neurological disorders. The specific structural components of this compound may lead to selective inhibition profiles, making it a target for further investigation as a therapeutic agent against conditions such as depression and anxiety .

Anticancer Research

Targeted Therapy

Research into similar compounds has shown promise in anticancer applications. The presence of the triazole ring is associated with various anticancer activities, including the inhibition of tumor cell proliferation. Compounds with similar structural features have been evaluated for their cytotoxic effects on different cancer cell lines, indicating that this compound could be explored for its potential use in targeted cancer therapies .

Neuropharmacology

Potential Treatment for Neurological Disorders

Given its structural characteristics, this compound may interact with neurotransmitter systems. Similar compounds have been investigated for their effects on dopamine receptors and other neurotransmitter pathways, which are critical in treating neurodegenerative diseases and psychiatric disorders. The ability to modulate these pathways could lead to novel treatments for conditions like Parkinson's disease and schizophrenia .

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of this compound involves multiple steps that include the formation of azetidine and pyrrolidine rings through various chemical reactions such as cyclization and carbonylation. Understanding these synthetic pathways is crucial for optimizing production methods and enhancing yield.

| Step | Reaction Type | Reagents Used | Outcome |

|---|---|---|---|

| 1 | Cyclization | Thiophene derivative + Azetidine | Formation of azetidine ring |

| 2 | Carbonylation | Pyrrolidine + Carbonyl source | Formation of pyrrolidine derivative |

| 3 | Triazole formation | Azetidine + Triazole precursor | Final compound synthesis |

Q & A

Q. Optimization Parameters :

- Temperature : Controlled heating (60–100°C) to prevent side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) for azetidine coupling; ethanol/water mixtures for cycloaddition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Basic: What spectroscopic and computational methods are critical for characterizing this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR to confirm regiochemistry of the triazole and substitution patterns on azetidine/pyrrolidinone .

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the thiophene and azetidine regions.

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+ ion) and validates synthetic success .

- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (thiophene-3-carbonyl, pyrrolidinone) and triazole C-N bonds .

- Computational Validation : DFT calculations (e.g., Gaussian) to compare experimental and theoretical NMR/IR spectra .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Answer:

Methodology :

Analog Synthesis :

- Vary substituents on thiophene, azetidine, or pyrrolidinone (e.g., electron-withdrawing/-donating groups) .

- Replace triazole with other heterocycles (e.g., imidazole) to assess scaffold flexibility.

Biological Assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis (see related azetidine-triazole compounds ).

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays.

Computational Modeling :

- Molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., M. tuberculosis enoyl-ACP reductase) .

Q. Data Interpretation :

- Correlate substituent electronic effects (Hammett σ values) with activity trends.

- Use 3D-QSAR (CoMFA/CoMSIA) to map steric/electrostatic requirements .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Root Causes of Discrepancies :

- Purity Variability : Impurities (e.g., unreacted azetidine precursors) may skew bioassays. Validate purity via HPLC (>95%) and elemental analysis .

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. HEK293), incubation times, or solvent (DMSO concentration) affect results.

Q. Resolution Strategies :

Standardized Protocols :

- Follow CLSI guidelines for antimicrobial testing; use internal controls (e.g., ciprofloxacin for M. tuberculosis ).

Dose-Response Curves :

- Calculate IC50/EC50 values across multiple replicates to ensure reproducibility.

Mechanistic Studies :

- Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Basic: What are the stability and storage requirements for this compound?

Answer:

- Stability :

- Susceptible to hydrolysis in acidic/basic conditions due to the pyrrolidinone lactam and thiophene carbonyl groups.

- Degradation studies (HPLC monitoring) recommend neutral pH buffers for biological assays .

- Storage :

- -20°C under inert atmosphere (argon) to prevent oxidation of the triazole ring.

- Lyophilized form stable for >6 months; solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

Advanced: How can researchers investigate the metabolic pathways of this compound in vitro?

Answer:

Experimental Design :

Microsomal Incubations :

- Use human/rat liver microsomes with NADPH cofactor; quantify metabolites via LC-MS/MS .

Metabolite Identification :

- High-resolution MS/MS (e.g., Q-TOF) to detect hydroxylation or cleavage products (e.g., azetidine ring opening).

CYP Inhibition Assays :

- Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.